4-Chloro-5-(3-chloropropoxy)quinazoline
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Overview
Description
4-Chloro-5-(3-chloropropoxy)quinazoline is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-(3-chloropropoxy)quinazoline typically involves the reaction of 4-chloroquinazoline with 3-chloropropanol in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of human error and increases overall efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-(3-chloropropoxy)quinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form quinazoline N-oxides, which are valuable intermediates in the synthesis of other quinazoline derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydroquinazoline derivatives, which have different biological activities.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (MCPBA) are used under mild conditions to achieve oxidation.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinazolines, quinazoline N-oxides, and dihydroquinazoline derivatives. These products have been studied for their potential biological activities and applications in medicinal chemistry .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-Chloro-5-(3-chloropropoxy)quinazoline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, some derivatives of this compound have been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The inhibition of these enzymes disrupts the signaling pathways, leading to the suppression of cancer cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
4-Chloroquinazoline: A precursor to 4-Chloro-5-(3-chloropropoxy)quinazoline, known for its use in the synthesis of various quinazoline derivatives.
5-(3-Chloropropoxy)-4-methoxyquinazoline: A related compound with similar reactivity and applications.
2-Substituted 4-Anilinoquinazolines: These compounds have been studied for their anticancer properties and are structurally similar to this compound.
Uniqueness
This compound stands out due to its unique combination of chlorine and propoxy groups, which confer distinct reactivity and biological activity.
Properties
Molecular Formula |
C11H10Cl2N2O |
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Molecular Weight |
257.11 g/mol |
IUPAC Name |
4-chloro-5-(3-chloropropoxy)quinazoline |
InChI |
InChI=1S/C11H10Cl2N2O/c12-5-2-6-16-9-4-1-3-8-10(9)11(13)15-7-14-8/h1,3-4,7H,2,5-6H2 |
InChI Key |
FLSDNYWSJCWJCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCCCl)C(=NC=N2)Cl |
Origin of Product |
United States |
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